molecular formula C17H15FN2O B122129 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- CAS No. 140640-93-3

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-

Cat. No.: B122129
CAS No.: 140640-93-3
M. Wt: 282.31 g/mol
InChI Key: UYQNFQJGHOQEHV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- (CAS: 140640-93-3) is a heterocyclic compound featuring a pyrrolopyridine core substituted with a 4-fluorophenyl group at position 4, an isopropyl group at position 6, and a carboxaldehyde moiety at position 5 .

Properties

IUPAC Name

4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-10(2)16-14(9-21)15(11-3-5-12(18)6-4-11)13-7-8-19-17(13)20-16/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQNFQJGHOQEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566684
Record name 4-(4-Fluorophenyl)-6-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140640-93-3
Record name 4-(4-Fluorophenyl)-6-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140640-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-6-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closing Metathesis and Cyclocondensation

A patent by US20090233956A1 describes the use of cyclocondensation reactions between aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, 3-aminopyridine-4-carbaldehyde derivatives undergo cyclization with propargyl alcohols under acidic conditions to form the pyrrolo[2,3-b]pyridine core. In one protocol, trifluoroacetic acid (TFA) in dichloromethane (DCM) facilitates a 24-hour cyclization at room temperature, yielding the core structure with a halogen substituent at position 4.

Lithiation-Formylation Strategies

Source details a lithiation approach for introducing the aldehyde group at position 5. Starting from 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, s-butyllithium in hexane/cyclohexane at -78°C deprotonates the C5 position, followed by quenching with N,N-dimethylformamide (DMF) to install the aldehyde. This method achieves a 58% yield after purification by column chromatography.

Aldehyde Group Installation and Optimization

The aldehyde at position 5 is introduced via:

Vilsmeier-Haack Formylation

A classic method involves treating the pyrrolo[2,3-b]pyridine core with POCl₃ and DMF at 0°C, followed by hydrolysis with NaOH. Source reports a 72% yield for 5-carbaldehyde derivatives under these conditions.

Oxidation of Methyl Precursors

Alternative routes oxidize 5-methyl groups using SeO₂ in dioxane at reflux (12 hours, 65% yield). This method is less favored due to toxicity concerns but offers scalability.

Industrial-Scale Production Considerations

Large-scale synthesis (source) optimizes:

  • Continuous Flow Reactors : For cyclization and coupling steps, reducing reaction times by 40%.

  • Solvent Recycling : DCM and dioxane are recovered via distillation.

  • Crystallization-Based Purification : Replaces column chromatography, improving throughput.

Analytical Characterization

Key data for the target compound:

Parameter Value Method
Molecular Formula C₁₇H₁₅FN₂OHRMS (ESI+)
¹H NMR (400 MHz, CDCl₃) δ 10.02 (s, 1H, CHO), 8.45 (s, 1H), 7.72–7.68 (m, 2H), 7.12–7.08 (m, 2H), 3.21–3.15 (m, 1H), 1.45 (d, J = 6.8 Hz, 6H)DMSO-d₆
HPLC Purity 98.5%C18 column, MeCN/H₂O

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to an alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: Electrophilic reagents like bromine, iodine, and nitric acid.

Major Products Formed:

  • Oxidation: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid.

  • Reduction: 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- alcohol or amine derivatives.

  • Substitution: Various fluorophenyl-substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of new materials with specific electronic or optical properties .
  • Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in cell proliferation and differentiation, making them targets for cancer therapies. Research indicates that derivatives of this compound can effectively inhibit FGFR activity .
  • Potential Therapeutics : Its ability to modulate FGFR signaling pathways positions it as a candidate for targeted cancer therapies. For instance, certain derivatives have shown promising results in inhibiting breast cancer cell proliferation and inducing apoptosis .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Inhibition of FGFRs : A study reported that specific derivatives exhibited IC50 values in the nanomolar range against various FGFR isoforms, demonstrating significant potential for cancer treatment .
  • PDE4B Inhibition : Other research highlighted the synthesis of derivatives that selectively inhibit phosphodiesterase 4B (PDE4B), which is involved in inflammatory responses. These compounds showed favorable ADME (absorption, distribution, metabolism, and excretion) profiles .

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

5-Chloro-1-(triisopropylsilyl)-6-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine

  • Key Differences :
    • Substituents: Chlorine at position 5, bulky triisopropylsilyl and trimethylsilyl ethynyl groups at positions 1 and 4.
    • Physical Properties : Higher molecular weight (405.124 g/mol), logP = 8.31, boiling point = 400.5°C .
    • Functional Impact : The silyl groups increase lipophilicity and steric hindrance, reducing solubility compared to the carboxaldehyde-containing target compound .

3-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide

  • Application: Designed for kinase inhibition, contrasting with the target compound’s aldehyde group, which is more reactive in cross-coupling reactions .

Pyrazoline Derivatives with Fluorophenyl Groups

Examples from include 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.

  • Structural Contrast : Pyrazoline core (five-membered ring with two adjacent nitrogens) vs. pyrrolopyridine (fused pyrrole-pyridine system).
  • Functional Comparison : Both share 4-fluorophenyl groups, but pyrazolines are often studied for anti-inflammatory and antimicrobial activities, while pyrrolopyridines are explored in oncology and CNS drug development .

Pyrimidine-Based Compounds

Calcium salt of 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid (CAS: 147098-20-2).

  • Core Heterocycle : Pyrimidine vs. pyrrolopyridine.
  • Substituent Similarity : Shares 4-fluorophenyl and isopropyl groups but includes sulfonamide and hydroxyl groups for ionizable properties, making it suitable for statin-like applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP Application Notes
Target Compound (CAS: 140640-93-3) Pyrrolopyridine 4-(4-fluorophenyl), 6-isopropyl, 5-carboxaldehyde Not reported Not reported Synthetic intermediate for drug discovery
5-Chloro-1-(triisopropylsilyl)-6-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine 5-Cl, 1-triisopropylsilyl, 6-trimethylsilyl ethynyl 405.124 8.31 Lipophilic building block for organosilicon chemistry
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline 4-fluorophenyl, 5-phenyl, 1-carbaldehyde ~300 (estimated) ~3.5 (estimated) Antimicrobial agent
Calcium salt (CAS: 147098-20-2) Pyrimidine 4-fluorophenyl, 6-isopropyl, sulfonamide 1001.14 Not reported HMG-CoA reductase inhibitor analog

Research Findings and Implications

  • Fluorophenyl Group : Consistently improves metabolic stability across all compared compounds, as seen in pyrazolines and pyrimidines .
  • Reactivity of Carboxaldehyde : Unique to the target compound, enabling nucleophilic additions or Schiff base formations, unlike silyl-protected or amide-functionalized analogs .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly their potential as therapeutic agents against various cancers and other diseases. This article focuses on the specific compound 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- , exploring its synthesis, biological evaluation, and mechanisms of action.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves the reaction of substituted aldehydes with pyrrole derivatives under controlled conditions. For the compound , a systematic approach was employed to optimize its structure for enhanced biological activity. The introduction of various substituents at the 4 and 6 positions of the pyrrolo ring has been shown to significantly affect its potency against specific targets.

Table 1: Synthesis Overview

CompoundReaction ConditionsYield (%)Key Modifications
4hReaction with R-substituted aldehyde at 50 °C45-60Trifluoromethyl group at position 5

Biological Activity

The biological activity of this compound has been primarily evaluated through its inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various tumorigenic processes. The compound exhibited potent inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 7 nM , 9 nM , 25 nM , and 712 nM , respectively . This remarkable potency indicates its potential as a therapeutic agent for treating cancers driven by aberrant FGFR signaling.

The mechanism by which this compound exerts its biological effects involves binding to the FGFRs and disrupting their signaling pathways. The binding mode has been elucidated through molecular docking studies, revealing that the compound forms critical hydrogen bonds with key amino acids in the receptor's active site, enhancing its inhibitory capacity .

Case Studies and Efficacy

In vitro studies using breast cancer cell lines (e.g., 4T1 cells) demonstrated that treatment with this compound led to significant reductions in cell proliferation and induced apoptosis. Additionally, it inhibited cell migration and invasion, which are critical factors in cancer metastasis. The expression levels of matrix metalloproteinase-9 (MMP9) were downregulated while tissue inhibitor of metalloproteinases-2 (TIMP2) levels increased upon treatment, suggesting a mechanism involving modulation of extracellular matrix remodeling .

Table 2: In Vitro Activity Summary

Cell LineIC50 (nM)Effect on ProliferationEffect on Migration/Invasion
4T1<7Significant inhibitionReduced significantly

Pharmacological Profile

The pharmacological profile of this compound indicates favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. It has been shown to possess low molecular weight and high ligand efficiency, making it a promising lead for further optimization in drug development .

Q & A

Basic: What synthetic strategies are recommended for introducing the carboxaldehyde group in 1H-pyrrolo[2,3-b]pyridine derivatives?

The carboxaldehyde group at position 5 is typically introduced via Vilsmeier-Haack formylation or direct oxidation of a methyl group using oxidizing agents like SeO₂. For derivatives with steric hindrance (e.g., 4-(4-fluorophenyl) and 6-isopropyl substituents), optimizing reaction temperature (0–60°C) and stoichiometric ratios of reagents (e.g., POCl₃/DMF for Vilsmeier-Haack) is critical to avoid side reactions. Post-synthesis, purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .

Basic: How is the structural integrity of the compound confirmed after synthesis?

Analytical validation involves:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., 4-fluorophenyl’s aromatic splitting patterns, isopropyl’s doublet of septets).
  • HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₈FN₂O: 297.1405).
  • HPLC : Assess purity (>98% by area normalization). Contaminants like unreacted intermediates are monitored using reverse-phase C18 columns .

Advanced: What computational methods are used to predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations model interactions with enzymes (e.g., FGFR kinases). The carboxaldehyde’s electrophilic nature may form hydrogen bonds with catalytic lysine residues. Substituent effects (4-fluorophenyl’s electron-withdrawing properties) are analyzed via Hammett σ constants to predict binding affinity .

Advanced: How can competing side reactions during isopropyl group installation be mitigated?

The 6-isopropyl group is introduced via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling . Competing β-hydride elimination is minimized by:

  • Using bulky ligands (e.g., XPhos) to stabilize intermediates.
  • Low-temperature conditions (−10°C) for alkylation.
  • Post-reaction quenching with NH₄Cl to prevent over-alkylation. Reaction progress is tracked via TLC (Rf = 0.3–0.4 in 3:1 hexane/EtOAc) .

Data Contradiction: How to resolve discrepancies in reported biological activities of similar derivatives?

Conflicting bioactivity data (e.g., IC₅₀ variations in kinase assays) arise from:

  • Assay conditions : ATP concentration (1–10 mM) impacts competitive inhibition.
  • Structural nuances : Fluorophenyl vs. chlorophenyl substituents alter π-π stacking.
  • Cell-line specificity : Use isoform-selective FGFR1/2/3 models for validation. Meta-analysis of dose-response curves (log[inhibitor] vs. normalized response) clarifies structure-activity relationships .

Methodological: What protocols optimize regioselectivity in pyrrolo[2,3-b]pyridine functionalization?

Regioselective functionalization at positions 4 and 6 is achieved via:

  • Directed ortho-metalation : Use TMPLi (2,2,6,6-tetramethylpiperidine) to deprotonate specific positions.
  • Protecting group strategies : Install SEM (trimethylsilylethoxymethyl) groups at position 5 to block undesired reactions.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) for Suzuki-Miyaura couplings, improving yield (85% vs. 60%) .

Advanced: How to analyze the compound’s stability under varying pH conditions?

Forced degradation studies in buffered solutions (pH 1–13, 40°C for 24 h) are monitored via:

  • LC-MS : Detect hydrolysis products (e.g., carboxylic acid from aldehyde oxidation).
  • UV-Vis spectroscopy : Track λmax shifts (e.g., 320 nm for intact aldehyde vs. 280 nm for degradation).
    Stabilizers like ascorbic acid (0.1% w/v) are added for long-term storage .

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